molecular formula C16H9BrClNO3 B11521082 6-bromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11521082
M. Wt: 378.60 g/mol
InChI Key: LEUPMWKVINRUIS-UHFFFAOYSA-N
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Description

6-bromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, 2H-chromene-2-one, undergoes bromination to introduce a bromine atom at the 6th position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Amidation: The brominated intermediate is then reacted with 3-chloroaniline to form the desired carboxamide. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Substitution: Various substituted chromene derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Hydrolysis: 3-chlorophenylamine and 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK) by binding to the ATP site, thereby preventing phosphorylation and subsequent signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which may contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H9BrClNO3

Molecular Weight

378.60 g/mol

IUPAC Name

6-bromo-N-(3-chlorophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9BrClNO3/c17-10-4-5-14-9(6-10)7-13(16(21)22-14)15(20)19-12-3-1-2-11(18)8-12/h1-8H,(H,19,20)

InChI Key

LEUPMWKVINRUIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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